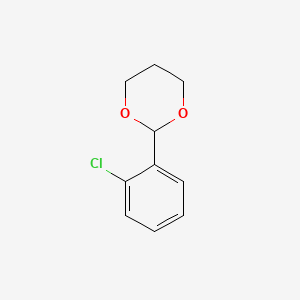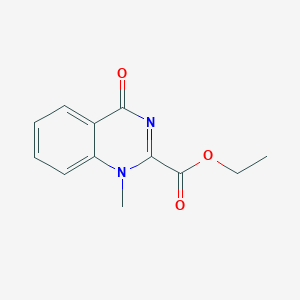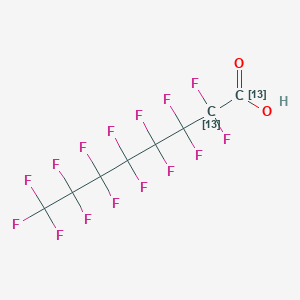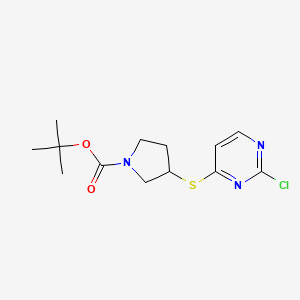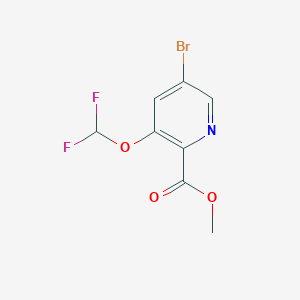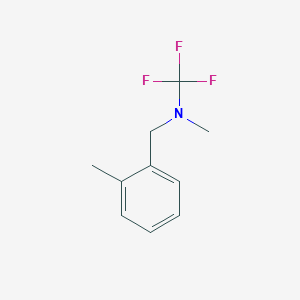
2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- is an organic compound with the molecular formula C12H14O2 It is a derivative of butenone, featuring a methoxyphenyl group and a methyl group attached to the butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 3-methyl-2-butanone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, it may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
2-Buten-1-one, 1-(4-methoxyphenyl)-: A closely related compound with a similar structure but without the methyl group.
2-Buten-1-one, 1-(4-hydroxyphenyl)-3-methyl-: A derivative with a hydroxy group instead of a methoxy group.
2-Buten-1-one, 1-(4-methoxyphenyl)-2-methyl-: A compound with the methyl group attached to a different position on the butenone backbone.
Uniqueness: 2-Buten-1-one, 1-(4-methoxyphenyl)-3-methyl- is unique due to the presence of both a methoxyphenyl group and a methyl group, which can influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-8H,1-3H3 |
Clé InChI |
CHAXKMMRXJZVLY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=CC=C(C=C1)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
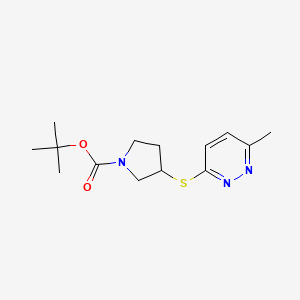
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)
![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
